Methyl 2-methyl-6-(3-nitrophenyl)-4-oxocyclohex-2-ene-1-carboxylate

Description

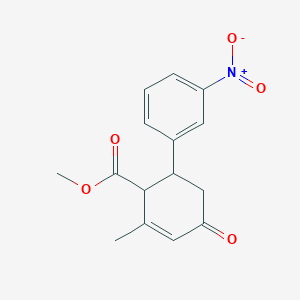

Methyl 2-methyl-6-(3-nitrophenyl)-4-oxocyclohex-2-ene-1-carboxylate (CAS: 87625-92-1) is a substituted cyclohexenone derivative featuring a 3-nitrophenyl group at position 6, a methyl ester at position 1, and a ketone at position 2. The compound’s structure (Fig. 1) includes a conjugated cyclohexene ring system, which influences its electronic properties and reactivity.

Properties

Molecular Formula |

C15H15NO5 |

|---|---|

Molecular Weight |

289.28 g/mol |

IUPAC Name |

methyl 2-methyl-6-(3-nitrophenyl)-4-oxocyclohex-2-ene-1-carboxylate |

InChI |

InChI=1S/C15H15NO5/c1-9-6-12(17)8-13(14(9)15(18)21-2)10-4-3-5-11(7-10)16(19)20/h3-7,13-14H,8H2,1-2H3 |

InChI Key |

DRIQTXKHWGPNKI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=O)CC(C1C(=O)OC)C2=CC(=CC=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of Methyl 2-methyl-6-(3-nitrophenyl)-4-oxocyclohex-2-ene-1-carboxylate typically involves:

- Formation of nitrophenyl-substituted malonate derivatives as key precursors.

- A Diels–Alder reaction between substituted dienes and nitrophenyl-containing dienophiles to construct the cyclohexene ring.

- Acidic hydrolysis and subsequent purification steps to yield the target compound.

- Optional base-mediated reductive cyclization to refine the product structure.

This approach is supported by recent research detailing the synthesis of nitrophenylcyclohexanones and related cyclohexene derivatives through these pathways.

Synthesis of Nitrophenyl Malonate Precursors

The initial step involves preparing dimethyl nitrophenyl malonates, which serve as cyclization precursors. The procedure includes:

- Extraction of the aqueous reaction mixture with diethyl ether.

- Washing combined organic layers with brine, drying, and solvent evaporation.

- Purification via flash column chromatography on silica gel.

For example, dimethyl-(2-nitrophenyl)malonate is obtained as a yellow oil with a 99% yield, characterized by ^1H NMR and ^13C NMR spectroscopy confirming the expected chemical shifts.

Diels–Alder Reaction to Form Cyclohexene Core

The cyclohexene core is constructed by reacting o-xylene solutions of 2-trimethylsiloxy-1,3-butadiene (3 equivalents) under an argon atmosphere at 130 °C for 18 hours. Post-reaction workup involves:

- Cooling and acid hydrolysis using 1 M hydrochloric acid in tetrahydrofuran.

- Extraction with ethyl acetate, washing with brine, drying, and concentration.

- Purification by silica gel chromatography.

This step yields methyl 1-(3-nitrophenyl)-4-oxocyclohexane-1-carboxylate derivatives, which are crucial intermediates for the target compound.

Acidic Hydrolysis and Cyclization

The crude Diels–Alder adducts undergo hydrolysis in a mixture of 1 M hydrochloric acid and tetrahydrofuran (ratio 1:2 v/v). The reaction mixture is stirred at 0 °C to room temperature for 2 hours, facilitating ring closure and formation of the cyclohex-2-ene-1-carboxylate structure.

Subsequent purification by chromatography yields the cyclized products as solids or oils, depending on substituents. For instance, methyl 1-(4-bromo-2-nitrophenyl)-4-oxocyclohexane-1-carboxylate is isolated as a pale-yellow solid with an 82% yield.

Base-Mediated Reductive Cyclization (Optional Step)

A novel base-mediated reductive cyclization can be applied to certain nitrophenylcyclohexanone intermediates to enhance the formation of the cyclohexene ring system. This involves:

- Heating the Diels–Alder product in N-methylpyrrolidinone (NMP) at 150 °C under argon.

- Dropwise addition of the precursor solution to the heated NMP.

- Stirring for 1 hour, followed by filtration through Celite and solvent evaporation.

- Final purification by flash chromatography.

This method efficiently yields cyclized products with high purity, as confirmed by spectral data.

Data Summary Table of Key Preparation Steps

| Step | Reagents/Conditions | Yield (%) | Product Description | Characterization Techniques |

|---|---|---|---|---|

| Nitrophenyl malonate synthesis | Extraction, washing, flash chromatography | 99 | Dimethyl-(2-nitrophenyl)malonate (yellow oil) | ^1H NMR, ^13C NMR |

| Diels–Alder reaction | o-xylene, 2-trimethylsiloxy-1,3-butadiene, 130 °C, 18 h | Variable | Methyl 1-(3-nitrophenyl)-4-oxocyclohexane-1-carboxylate | ^1H NMR, ^13C NMR |

| Acidic hydrolysis | 1 M HCl/THF (1:2 v/v), 0 °C, 2 h | 75-82 | Cyclized methyl 4-oxocyclohexene carboxylate derivatives | ^1H NMR, ^13C NMR |

| Base-mediated reductive cyclization | NMP, 150 °C, 1 h, argon atmosphere | High | Cyclized nitrophenylcyclohexene derivatives | ^1H NMR, ^13C NMR, HRMS |

Detailed Research Outcomes

Spectroscopic Characterization: The synthesized compounds consistently show characteristic signals in ^1H NMR and ^13C NMR spectra corresponding to aromatic protons, methyl ester groups, ketone carbons, and cyclohexene ring protons. For example, the methyl ester singlet appears near δ 3.7 ppm in ^1H NMR, while ketone carbons resonate around δ 198-209 ppm in ^13C NMR.

Purity and Yield: The purification by flash chromatography on silica gel yields high-purity products with yields ranging from 75% to 99%, demonstrating the efficiency and reproducibility of the methods.

Reaction Conditions: The Diels–Alder reaction requires elevated temperatures (130 °C) and inert atmosphere (argon) to proceed efficiently. Hydrolysis and cyclization steps are performed under mild acidic conditions at low temperatures to prevent decomposition.

Novel Cyclization Method: The base-mediated reductive cyclization in NMP at 150 °C is a significant advancement, enabling the formation of cyclohexene derivatives with nitrophenyl substitution in good yields and purity. This method provides an alternative to classical acidic cyclization.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methyl-6-(3-nitrophenyl)-4-oxocyclohex-2-ene-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and a palladium catalyst.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

Oxidation: Nitro derivatives.

Reduction: Amino derivatives.

Substitution: Substituted nitrophenyl derivatives.

Scientific Research Applications

Methyl 2-methyl-6-(3-nitrophenyl)-4-oxocyclohex-2-ene-1-carboxylate is used in various scientific research applications:

Chemistry: As a building block in the synthesis of more complex organic molecules.

Biology: In studies involving enzyme inhibition and protein-ligand interactions.

Medicine: As an intermediate in the synthesis of pharmaceutical compounds.

Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-methyl-6-(3-nitrophenyl)-4-oxocyclohex-2-ene-1-carboxylate involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the cyclohexene ring can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural features of the target compound and its closest analogues, ranked by similarity scores derived from cheminformatics data :

Key Observations :

- Functional Groups: The nitro group in the target compound distinguishes it from analogues with hydroxyl substituents.

- This likely increases molecular weight and melting points relative to simpler analogues .

- Ester Variations : Ethyl esters (e.g., 135365-38-7) may exhibit lower polarity compared to methyl esters, affecting solubility in organic solvents .

Physicochemical Properties

- Polarity and Solubility: The nitro group’s electron-withdrawing nature increases the target compound’s polarity, likely reducing solubility in nonpolar solvents compared to hydroxylated analogues. Hydroxyl groups enable hydrogen bonding, which could enhance aqueous solubility in compounds like 27871-89-2 .

- Thermal Stability : Nitro groups can destabilize compounds thermally or photochemically, making the target compound more prone to decomposition than hydroxylated analogues under harsh conditions.

Conformational Analysis

The cyclohexene ring’s puckering, quantified using Cremer-Pople parameters , is influenced by substituents. For example:

- The 3-nitrophenyl group at position 6 may induce chair-like puckering to minimize steric strain, whereas hydroxyl groups (e.g., 27871-89-2) could favor boat conformations due to hydrogen bonding.

- Crystallographic studies using SHELX and ORTEP could reveal differences in bond lengths and angles caused by substituent electronic effects.

Biological Activity

Methyl 2-methyl-6-(3-nitrophenyl)-4-oxocyclohex-2-ene-1-carboxylate, also known by its CAS number 87625-92-1, is a compound that has garnered interest due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, relevant case studies, and research findings.

- Molecular Formula : C15H15NO5

- Molecular Weight : 289.28 g/mol

- Purity : >95% (HPLC)

- Storage Conditions : +4°C

- Shipping Conditions : Room Temperature

The biological activity of this compound is primarily attributed to its interactions with various biological targets. The nitrophenyl group is known to enhance the compound's reactivity and potential for biological interactions.

- Antioxidant Activity : Studies indicate that compounds with similar structures exhibit antioxidant properties, which may be relevant in preventing oxidative stress in cells.

- Antimicrobial Properties : There is evidence suggesting that this compound may possess antimicrobial activity against various pathogens, making it a candidate for further research in antibiotic development.

Case Studies and Research Findings

- Antioxidant Activity Assessment :

- Antimicrobial Efficacy :

- Cytotoxicity Studies :

Data Table: Summary of Biological Activities

Q & A

Q. What are the optimal reaction conditions for synthesizing Methyl 2-methyl-6-(3-nitrophenyl)-4-oxocyclohex-2-ene-1-carboxylate?

- Methodological Answer : The synthesis typically involves a Michael addition reaction between a nitro-substituted chalcone precursor and methyl acetoacetate. Key parameters include:

- Solvent : Polar aprotic solvents (e.g., DMF or THF) enhance reaction rates and selectivity by stabilizing intermediates .

- Catalysts : Alkaline conditions (e.g., 10% NaOH) or Lewis acids (e.g., BF₃·Et₂O) facilitate cyclization .

- Temperature : Reflux conditions (~80–100°C) are commonly employed for 8–12 hours .

Table 1 : Solvent Effects on Yield

| Solvent | Yield (%) | Selectivity |

|---|---|---|

| DMF | 75–80 | High |

| THF | 65–70 | Moderate |

| Ethanol | 50–55 | Low |

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR are critical for assigning proton environments (e.g., cyclohexene protons at δ 5.8–6.2 ppm) and carbonyl groups (δ 170–175 ppm) .

- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak at m/z 278.1019 (C₁₅H₁₅NO₅⁺) .

- IR Spectroscopy : Strong absorption bands for the ester carbonyl (~1740 cm⁻¹) and nitro groups (~1520 cm⁻¹) .

Q. What are the common chemical reactions this compound undergoes?

- Methodological Answer :

- Reduction : Sodium borohydride (NaBH₄) selectively reduces the α,β-unsaturated ketone to form a dihydro derivative .

- Oxidation : Potassium permanganate (KMnO₄) oxidizes the cyclohexene ring to a diketone .

- Nucleophilic Substitution : The nitro group can be replaced via catalytic hydrogenation (H₂/Pd-C) to form an amine derivative .

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., NMR signal overlap) be resolved?

- Methodological Answer :

- 2D NMR Techniques : HSQC and HMBC correlations help resolve overlapping signals by mapping ¹H-¹³C couplings. For example, HMBC can confirm connectivity between the cyclohexene protons and the ester carbonyl .

- Crystallography : Single-crystal X-ray diffraction provides unambiguous structural confirmation, especially for distinguishing regioisomers .

- Dynamic NMR : Variable-temperature NMR can clarify conformational exchange in the cyclohexene ring .

Q. What strategies improve enantioselective synthesis of this compound?

- Methodological Answer :

- Chiral Catalysts : Use of (R)-BINOL-derived phosphoric acids in asymmetric Michael additions achieves enantiomeric excess (ee) >90% .

- Chiral Auxiliaries : Temporary incorporation of Evans oxazolidinones directs stereochemistry during cyclization .

Table 2 : Catalyst Performance in Asymmetric Synthesis

| Catalyst | ee (%) | Yield (%) |

|---|---|---|

| (R)-BINOL-PA | 92 | 78 |

| Jacobsen Thiourea | 85 | 70 |

Q. How does the nitro group influence the compound’s reactivity and biological activity?

- Methodological Answer :

- Electron-Withdrawing Effects : The nitro group deactivates the aromatic ring, reducing electrophilic substitution but enhancing oxidative stability .

- Biological Implications : Nitro groups are prodrug motifs; microbial nitroreductases can reduce them to cytotoxic amines, suggesting potential antimicrobial applications .

- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict nitro group orientation impacts binding to enzyme active sites .

Q. What computational methods predict the compound’s conformational stability?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Simulate solvent effects on cyclohexene ring puckering (e.g., envelope vs. half-chair conformers) .

- Density Functional Theory (DFT) : Optimize geometries and calculate Gibbs free energy differences between conformers (e.g., ΔG < 2 kcal/mol suggests flexibility) .

- Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., C–H···O) in crystal packing, explaining lattice stability .

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points or spectral data?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.